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Compound of Interest

Compound Name: Creosol-d4

Cat. No.: B1482690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Creosol (2-methoxy-4-methylphenol) is a naturally occurring aromatic compound found in wood

creosote, and it serves as a valuable building block in the synthesis of various pharmaceutical

agents and fine chemicals. Isotopic labeling, particularly with deuterium, is a common strategy

in drug development to study metabolism, reaction mechanisms, and to potentially improve

pharmacokinetic profiles. Creosol-d4, a deuterated analog of creosol, is therefore a compound

of significant interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation and purity assessment of organic molecules. This document provides detailed

application notes and experimental protocols for the comprehensive characterization of

Creosol-d4 using a suite of modern NMR techniques. For the purpose of this document,

Creosol-d4 is defined as 2-methoxy-4-methylphenol-d4, with deuterium atoms replacing the

protons on the aromatic ring and the hydroxyl group.

Predicted NMR Data for Creosol-d4
The deuteration of the aromatic ring and the hydroxyl group significantly simplifies the ¹H NMR

spectrum and introduces characteristic changes in the ¹³C NMR spectrum. The following tables

summarize the expected chemical shifts for Creosol-d4.
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Table 1: Predicted ¹H NMR Chemical Shifts for Creosol-
d4

Assignment
Predicted Chemical
Shift (δ) ppm
(CDCl₃)

Multiplicity Integration

-OCH₃ 3.87 s 3H

Ar-CH₃ 2.32 s 3H

Table 2: Predicted ¹³C NMR Chemical Shifts for Creosol-
d4

Assignment
Predicted Chemical Shift
(δ) ppm (CDCl₃)

DEPT-135

C-OH 145.0 Quaternary

C-OCH₃ 146.5 Quaternary

C-CH₃ 129.5 Quaternary

Ar-CD 110.5 Low intensity triplet

Ar-CD 114.8 Low intensity triplet

Ar-CD 121.0 Low intensity triplet

-OCH₃ 55.8 Positive

Ar-CH₃ 21.2 Positive

Note: Chemical shifts are estimated based on data for unlabeled creosol and may vary slightly

depending on experimental conditions. The signals for deuterated carbons (Ar-CD) will be

significantly broader and less intense due to quadrupolar relaxation and C-D coupling.

Experimental Protocols
Sample Preparation

Weigh approximately 5-10 mg of Creosol-d4 into a clean, dry NMR tube.
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Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

1D NMR Spectroscopy
3.2.1 ¹H NMR Spectroscopy

Objective: To identify and quantify the proton-bearing functional groups.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Key Parameters:

Spectral Width: 0-12 ppm

Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of nuclei)

Acquisition Time: 2-4 seconds

3.2.2 ¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments in the molecule.

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Key Parameters:

Spectral Width: 0-200 ppm

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2 seconds

Acquisition Time: 1-2 seconds
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3.2.3 DEPT-135 Spectroscopy

Objective: To differentiate between CH, CH₂, and CH₃ groups.

Pulse Program: DEPT-135 (Distortionless Enhancement by Polarization Transfer).

Key Parameters:

Spectral Width: 0-200 ppm

Number of Scans: 256-512

Relaxation Delay (d1): 2 seconds

Interpretation:

CH₃ groups appear as positive signals.

CH₂ groups appear as negative signals.

CH groups appear as positive signals.

Quaternary carbons are not observed.

2D NMR Spectroscopy
3.3.1 COSY (Correlation Spectroscopy)

Objective: To identify proton-proton spin coupling networks. For Creosol-d4, this experiment

is expected to show no cross-peaks due to the absence of H-H coupling. It serves as a

confirmation of the deuteration pattern.

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

Key Parameters:

Spectral Width (F1 and F2): 0-12 ppm

Number of Increments (F1): 256-512
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Number of Scans per Increment: 2-4

3.3.2 HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify direct one-bond correlations between protons and carbons.[1][2][3][4]

[5]

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

'hsqcedetgpsisp2.3' on Bruker instruments for edited HSQC).

Key Parameters:

Spectral Width (F2 - ¹H): 0-12 ppm

Spectral Width (F1 - ¹³C): 0-200 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 4-8

Expected Correlations:

Cross-peak between the -OCH₃ protons and the -OCH₃ carbon.

Cross-peak between the Ar-CH₃ protons and the Ar-CH₃ carbon.

3.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-3 bond) correlations between protons and carbons,

which is crucial for establishing the connectivity of the molecular skeleton.[1][5][6][7]

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on

Bruker instruments).

Key Parameters:

Spectral Width (F2 - ¹H): 0-12 ppm

Spectral Width (F1 - ¹³C): 0-200 ppm
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Number of Increments (F1): 256-512

Number of Scans per Increment: 8-16

Long-range coupling delay optimized for J = 8 Hz.

Expected Key Correlations:

-OCH₃ protons to the C-OCH₃ quaternary carbon.

Ar-CH₃ protons to the C-CH₃ quaternary carbon and adjacent deuterated aromatic

carbons.

Data Presentation
Table 3: Summary of Expected 2D NMR Correlations for
Creosol-d4

Proton Signal (δ
ppm)

COSY Correlations
(δ ppm)

HSQC Correlation
(¹³C δ ppm)

Key HMBC
Correlations (¹³C δ
ppm)

3.87 (-OCH₃) None 55.8 146.5 (C-OCH₃)

2.32 (Ar-CH₃) None 21.2

129.5 (C-CH₃), ~121.0

(Ar-CD), ~110.5 (Ar-

CD)

Visualizations
Logical Workflow for NMR Characterization of Creosol-
d4
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1D NMR Experiments

2D NMR Experiments

Data Analysis and Structure Confirmation

1H NMR Identify Protonated Groups

13C NMR

Identify Carbon TypesDEPT-135

COSY

Establish Connectivity

Confirm absence
of H-H coupling

HSQC

HMBC

Confirm Structure of Creosol-d4

Click to download full resolution via product page

Caption: Workflow for the NMR-based structural characterization of Creosol-d4.
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Signaling Pathway for Structural Elucidation of Creosol-
d4 via NMR

Proton Signals

Carbon Signals

H (-OCH3)
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~2.32 ppm

C (Ar-CH3)
~21.2 ppm

 HSQC (1J) HMBC (3J)

Cq (-Me)
~129.5 ppm

 HMBC (2J)

Click to download full resolution via product page

Caption: Key 2D NMR correlations for the structural confirmation of Creosol-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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